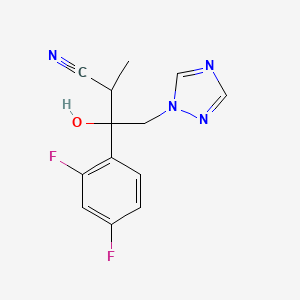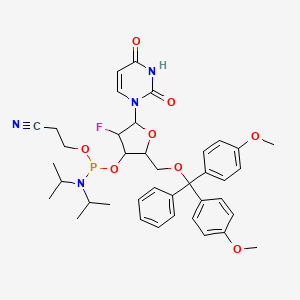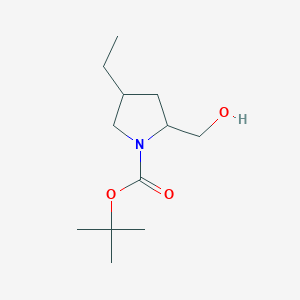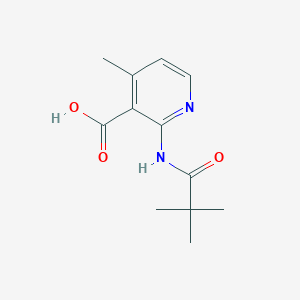
4-Methyl-2-pivalamidonicotinic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-pivalamidonicotinic acid is a derivative of nicotinic acid, characterized by the presence of a pivalamide group at the 2-position and a methyl group at the 4-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-pivalamidonicotinic acid typically involves the introduction of the pivalamide group and the methyl group onto the nicotinic acid scaffold. One common method involves the reaction of 4-methyl-2-chloronicotinic acid with pivalamide under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
化学反应分析
Types of Reactions: 4-Methyl-2-pivalamidonicotinic acid can undergo various chemical reactions, including:
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pivalamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields 4-carboxy-2-pivalamidonicotinic acid, while reduction of a nitro group results in the corresponding amine derivative.
科学研究应用
4-Methyl-2-pivalamidonicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Methyl-2-pivalamidonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and cell proliferation.
相似化合物的比较
4-Methyl-2-pivalamidonicotinic acid can be compared with other nicotinic acid derivatives, such as:
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
4-Methyl-Nicotinic Acid: Similar to this compound but lacks the pivalamide group.
2-Pivalamido-Nicotinic Acid: Similar but lacks the methyl group at the 4-position.
Uniqueness: The presence of both the pivalamide and methyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
2-(2,2-dimethylpropanoylamino)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-7-5-6-13-9(8(7)10(15)16)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) |
InChI 键 |
GNSBDOJNKJPTND-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289636.png)
![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12289642.png)
![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)



![tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate](/img/structure/B12289667.png)
![6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289672.png)
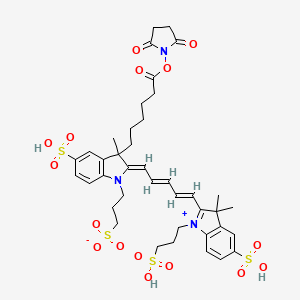
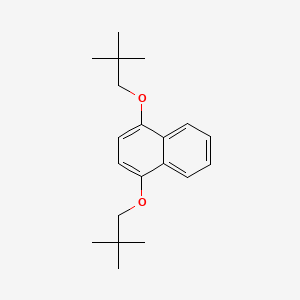
![9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12289684.png)
